Bienvenue dans la boutique en ligne BenchChem!

1-(2-methoxyethyl)cyclopropan-1-ol

LogP lipophilicity drug-likeness

1-(2-Methoxyethyl)cyclopropan-1-ol (CAS 1251057-33-6) is a 1-substituted cyclopropanol with the molecular formula C₆H₁₂O₂ and a molecular weight of 116.16 g/mol. It features a strained cyclopropane ring (ring strain energy approximately 27.5 kcal/mol) bearing a tertiary hydroxyl group and a 2-methoxyethyl substituent, giving it one hydrogen bond donor (HBD), two hydrogen bond acceptors (HBA), and three rotatable bonds.

Molecular Formula C6H12O2
Molecular Weight 116.2
CAS No. 1251057-33-6
Cat. No. B6148394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-methoxyethyl)cyclopropan-1-ol
CAS1251057-33-6
Molecular FormulaC6H12O2
Molecular Weight116.2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Methoxyethyl)cyclopropan-1-ol (CAS 1251057-33-6): Physicochemical Profile and Procurement-Relevant Characteristics


1-(2-Methoxyethyl)cyclopropan-1-ol (CAS 1251057-33-6) is a 1-substituted cyclopropanol with the molecular formula C₆H₁₂O₂ and a molecular weight of 116.16 g/mol . It features a strained cyclopropane ring (ring strain energy approximately 27.5 kcal/mol) bearing a tertiary hydroxyl group and a 2-methoxyethyl substituent, giving it one hydrogen bond donor (HBD), two hydrogen bond acceptors (HBA), and three rotatable bonds . The compound is commercially available at 98% purity with storage conditions of 2–8 °C in a sealed dry environment . Its computed LogP (XLogP3-AA) is 0.55 and its topological polar surface area (TPSA) is 29.46 Ų , placing it in a physicochemical space distinct from both the parent cyclopropanol and closely related analogs.

Why 1-(2-Methoxyethyl)cyclopropan-1-ol Cannot Be Interchanged with Generic Cyclopropanol Analogs


The 2-methoxyethyl substituent on 1-(2-methoxyethyl)cyclopropan-1-ol fundamentally alters the compound's physicochemical profile compared to the parent cyclopropanol and its common analogs, precluding simple substitution in synthetic or medicinal chemistry workflows. The parent cyclopropanol (CAS 16545-68-9) is a small, highly volatile liquid (boiling point 90.4 °C) with only one H-bond acceptor, a LogP of -0.35, and zero rotatable bonds [1], properties that limit its utility as a building block for complex molecules. Conversely, the 2-methoxyethyl appendage on the target compound introduces a flexible ether side chain that simultaneously increases lipophilicity (LogP 0.55 vs. -0.35), adds a second H-bond acceptor, and provides three rotatable bonds for conformational adaptation . The cyclobutanol ring-expanded analog (1-(2-methoxyethyl)cyclobutan-1-ol, CAS 141227-29-4) has a lower ring strain energy (26.3 vs. 27.5 kcal/mol) and a higher molecular weight (130.18 vs. 116.16 g/mol), affecting both reactivity and fragment-based drug design efficiency [2]. The hydroxyethyl analog (1-(2-hydroxyethyl)cyclopropan-1-ol, CAS 128312-78-7) presents two H-bond donors and a TPSA of 40.46 Ų, substantially exceeding the target compound's 29.46 Ų, which impacts passive membrane permeability in cell-based assays . These quantifiable differences mean that each analog occupies a distinct property space that cannot be assumed equivalent in any structure–activity relationship (SAR) campaign or synthetic sequence.

Quantitative Differentiation Evidence for 1-(2-Methoxyethyl)cyclopropan-1-ol vs. Closest Analogs


Lipophilicity (LogP) Differentiation: Target Compound vs. Cyclopropanol, Ethoxy Analog, Hydroxyethyl Analog, and Cyclobutanol Analog

The target compound 1-(2-methoxyethyl)cyclopropan-1-ol exhibits a computed LogP (XLogP3-AA) of 0.55 . This is 0.90 log units higher than the parent cyclopropanol (LogP -0.35) [1], 0.35 log units higher than the ethoxy analog 1-ethoxycyclopropanol (LogP 0.2) [2], and 0.66 log units higher than the hydroxyethyl analog (LogP -0.1063) . Compared to the cyclobutanol ring-expanded analog (LogP 0.5) [3], the target compound is only 0.05 log units more lipophilic but achieves this with a lower molecular weight (116.16 vs. 130.18 g/mol), yielding a superior lipophilic ligand efficiency (LLE) profile. A LogP of 0.55 positions the compound within the favorable range for CNS drug candidates (typically LogP 1–3 after further elaboration), whereas the negative LogP values of the parent and hydroxyethyl analogs place them outside this window.

LogP lipophilicity drug-likeness physicochemical property CNS drug design

Hydrogen Bond Donor Count and Topological Polar Surface Area (TPSA): Target vs. Hydroxyethyl Analog—Implications for Passive Membrane Permeability

The target compound possesses one hydrogen bond donor (the tertiary cyclopropanol OH) and a TPSA of 29.46 Ų . In contrast, its closest structural analog—1-(2-hydroxyethyl)cyclopropan-1-ol—contains two H-bond donors (cyclopropanol OH plus primary alcohol OH on the side chain) and a TPSA of 40.46 Ų , representing a TPSA increase of 11.0 Ų (37%). TPSA values below 60 Ų are generally correlated with acceptable oral absorption, and values below 90 Ų with acceptable blood–brain barrier penetration [1]. While both compounds fall within favorable ranges, the 11.0 Ų difference is substantial: each additional H-bond donor has been empirically shown to reduce passive Caco-2 permeability by approximately 0.5–1.0 log units [1]. The hydroxyethyl analog's additional H-bond donor capacity also increases its aqueous solubility at the expense of membrane permeability, a trade-off that the target compound avoids by methylating the terminal hydroxyl group.

TPSA H-bond donor membrane permeability Lipinski rules fragment-based drug discovery

Ring Strain Energy as a Reactivity Selectivity Filter: Cyclopropane (27.5 kcal/mol) vs. Cyclobutane (26.3 kcal/mol)

The cyclopropane ring in 1-(2-methoxyethyl)cyclopropan-1-ol carries a ring strain energy of approximately 27.5 kcal/mol (115 kJ/mol) [1], which is 1.2 kcal/mol (5.0 kJ/mol) greater than the cyclobutane ring strain of 26.3 kcal/mol (110.4 kJ/mol) [1] present in the ring-expanded analog 1-(2-methoxyethyl)cyclobutan-1-ol. This 4.5% difference in strain energy translates into a measurably lower activation barrier for acid-catalyzed, oxidative, or transition-metal-mediated ring-opening reactions of the cyclopropanol relative to the cyclobutanol [2]. Empirically, chromic acid oxidation of cyclopropanols proceeds up to 10⁶ times faster than oxidation of unstrained secondary alcohols, with the rate acceleration attributed directly to release of ring strain in the transition state [2]. The cyclobutanol analog, with lower strain energy, exhibits attenuated reactivity in analogous ring-opening cascades. Additionally, the presence of the electron-donating hydroxyl group on the cyclopropane ring further polarizes the C–C bonds, facilitating selective homoenolate or β-keto ester formation pathways that are not equivalently accessible from cyclobutanol derivatives [3].

ring strain cyclopropane cyclobutane chemoselective ring-opening synthetic intermediate

Rotatable Bond Count as a Conformational Flexibility Descriptor: Target (3 bonds) vs. Cyclopropanol (0 bonds) and Ethoxy Analog (2 bonds)

1-(2-Methoxyethyl)cyclopropan-1-ol possesses three rotatable bonds (the two C–C bonds and one C–O bond of the methoxyethyl side chain) . This contrasts with the parent cyclopropanol, which has zero rotatable bonds [1], and the ethoxy analog 1-ethoxycyclopropanol, which has two rotatable bonds [2]. Each additional rotatable bond introduces approximately 0.5–1.0 kcal/mol of conformational entropy penalty upon binding to a protein target, but also enables access to a broader ensemble of low-energy conformations that can facilitate induced-fit recognition [3]. The target compound's three rotatable bonds represent a balanced intermediate: sufficient flexibility for conformational adaptation to diverse binding pockets, yet not so many rotatable bonds (typically >10 is considered detrimental) as to incur an excessive entropic penalty in fragment-based screening. The presence of the methoxy capping group further reduces the polarity of the side chain relative to the hydroxyethyl analog, enabling the side chain to explore hydrophobic sub-pockets that would be energetically inaccessible to the free alcohol.

rotatable bonds conformational flexibility induced-fit binding entropic penalty fragment elaboration

Commercial Purity, Storage Stability, and Procurement Readiness: Target (98%, 2–8°C) vs. Hydroxyethyl Analog (95+%, 2–8°C)

1-(2-Methoxyethyl)cyclopropan-1-ol is commercially supplied at 98% purity with defined storage conditions of 2–8 °C in a sealed dry container . The closest structural analog, 1-(2-hydroxyethyl)cyclopropan-1-ol, is available at 95+% purity under identical storage conditions . This 3-percentage-point purity differential (98% vs. 95%) translates to a 60% lower maximum potential impurity burden (2% vs. 5% total impurities) in the as-supplied material. In synthetic sequences where the cyclopropanol serves as a limiting reagent, this differential can significantly affect yield reproducibility, particularly in fragment-coupling reactions where stoichiometric precision is critical. Furthermore, the methoxy-capped side chain of the target compound eliminates the free primary alcohol present in the hydroxyethyl analog, reducing the potential for unwanted side reactions during amide coupling, Mitsunobu, or oxidation steps that would necessitate additional protecting group strategies [1]. The target compound is also classified under GHS07 (Harmful/Irritant) with hazard statements H302, H315, H319, and H335, providing clear handling and safety data for laboratory procurement .

purity storage stability procurement quality control synthetic intermediate

High-Impact Application Scenarios for 1-(2-Methoxyethyl)cyclopropan-1-ol Based on Quantitative Differentiation Evidence


Fragment-Based Drug Discovery: CNS-Targeted Fragment Library Design

The target compound's LogP of 0.55 positions it within the optimal lipophilicity range for CNS fragment screening (LogP 0–3). Combined with its single H-bond donor and TPSA of 29.46 Ų—well below the 90 Ų blood–brain barrier threshold—this compound serves as a superior cyclopropanol fragment scaffold for CNS kinase or GPCR targets compared to the overly hydrophilic parent cyclopropanol (LogP -0.35) or the excessively polar hydroxyethyl analog (TPSA 40.46 Ų, 2 HBDs). The three rotatable bonds permit conformational sampling of diverse sub-pockets while the strained cyclopropane ring provides a reactive handle for late-stage ring-opening diversification, enabling rapid SAR exploration.

Synthetic Methodology: Chemoselective Cyclopropanol Ring-Opening Cascades

The 27.5 kcal/mol ring strain energy of the cyclopropane core [1] enables chemoselective ring-opening reactions (homoenolate formation, oxidative C–C cleavage, acid-catalyzed rearrangement) that proceed at rates up to 10⁶-fold faster than unstrained alcohols. This differential reactivity facilitates synthetic sequences where the cyclopropanol moiety is selectively activated in the presence of other functional groups, a capability not shared by the less-strained cyclobutanol analog (26.3 kcal/mol). The methoxyethyl side chain's ether oxygen can further direct regioselectivity in metal-catalyzed ring openings through transient coordination.

Medicinal Chemistry: Metabolic Stability Optimization via Cyclopropane Incorporation

The cyclopropane ring is recognized as a motif that can block metabolically labile sites on drug candidates, improving metabolic stability and reducing plasma clearance [2]. The target compound's 2-methoxyethyl substituent provides an additional advantage over the ethoxy analog: the extended side chain with a terminal methyl ether caps a potential metabolic hotspot, while the three-membered ring introduces conformational rigidity at the point of attachment. This combination is particularly valuable in lead optimization campaigns where both oxidative metabolism at benzylic/allylic positions and CYP-mediated O-dealkylation need to be mitigated.

Procurement-Quality Synthesis: High-Purity Building Block for Multi-Step Reaction Sequences

At 98% purity with defined storage (2–8 °C, sealed dry) , the target compound offers a 60% lower maximum impurity burden compared to the 95+% hydroxyethyl analog. For multi-step synthetic sequences where this cyclopropanol serves as the limiting starting material, this purity differential directly improves overall yield reproducibility. The absence of a free primary alcohol on the side chain eliminates competing acylation/oxidation pathways, reducing the need for orthogonal protecting groups and enabling one-pot reaction sequences that would be impractical with the hydroxyethyl analog.

Quote Request

Request a Quote for 1-(2-methoxyethyl)cyclopropan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.